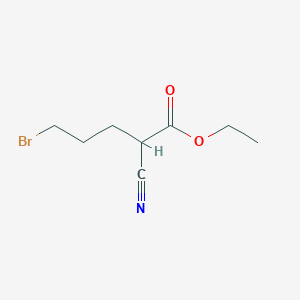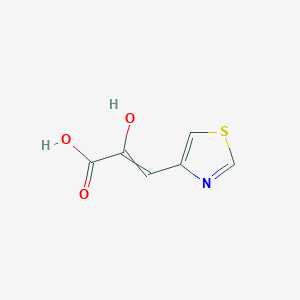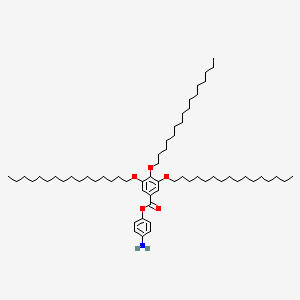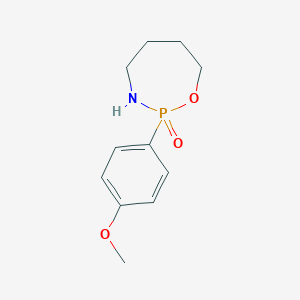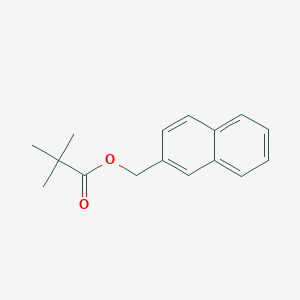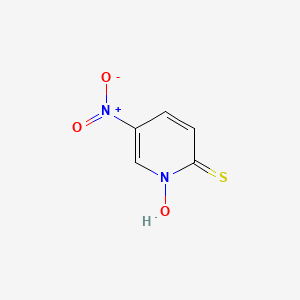
1-Hydroxy-5-nitropyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-5-nitropyridine-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-nitropyridine-2(1H)-thione typically involves the nitration of pyridine derivatives followed by the introduction of a thione group. Common reagents for nitration include nitric acid and sulfuric acid, while thionation can be achieved using reagents like phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and thionation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-5-nitropyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-5-nitropyridine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and thione groups can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2(1H)-pyridinethione: Lacks the nitro group, which may result in different reactivity and applications.
5-Nitro-2(1H)-pyridinethione: Similar structure but without the hydroxyl group, affecting its chemical properties.
Uniqueness
1-Hydroxy-5-nitropyridine-2(1H)-thione is unique due to the presence of both hydroxyl and nitro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups within a heterocyclic framework makes it a versatile compound for various scientific investigations.
Propriétés
Numéro CAS |
402726-12-9 |
|---|---|
Formule moléculaire |
C5H4N2O3S |
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
1-hydroxy-5-nitropyridine-2-thione |
InChI |
InChI=1S/C5H4N2O3S/c8-6-3-4(7(9)10)1-2-5(6)11/h1-3,8H |
Clé InChI |
FRRDYNMWTFPMSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)N(C=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
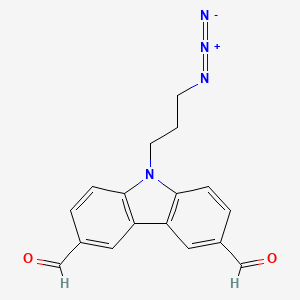
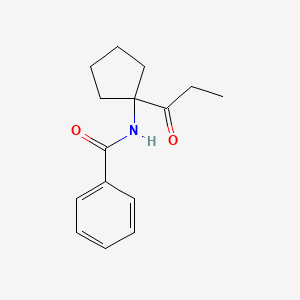


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)
